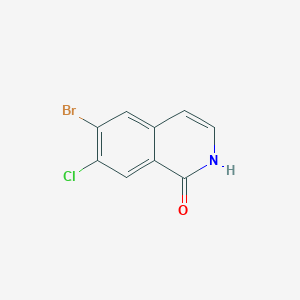

6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one

Descripción general

Descripción

“6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one” is a chemical compound with the molecular formula C9H5BrClNO . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one” consists of a nitrogen-containing heterocyclic compound, isoquinoline, substituted with bromine and chlorine atoms .Aplicaciones Científicas De Investigación

Cancer Therapeutics

It is also utilized in the discovery of novel isoquinolone PDK1 inhibitors . PDK1 is a kinase that plays a crucial role in the signaling pathways that control cell growth and survival, making it a target for cancer therapy .

Dopamine D3 Receptor Ligands

As an intermediate, it aids in synthesizing benzolactams which act as ligands for dopamine D3 receptors. These receptors are important targets for the treatment of neuropsychiatric disorders .

Anti-Inflammatory Agents

The compound is used in synthesizing selective 3-aminopyrazole based MK2-inhibitors . These inhibitors can reduce inflammation by inhibiting intracellular phosphorylation of hsp27 and LPS-induced TNFα release in cells .

Pharmaceutical Intermediates

It acts as an intermediate in pharmaceutical synthesis, which can lead to the production of various therapeutic agents .

Bromination Reactions

In organic synthesis, bromination is a key reaction, and compounds like 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one can be used to introduce bromine atoms into other organic molecules, which is a common step in the synthesis of many pharmaceuticals .

ChemicalBook - 6-BROMO-2H-ISOQUINOLIN-1-ONE ChemicalBook - 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE Thermo Fisher Scientific - 7-Bromo-1-hydroxyisoquinoline Chemistry Online - Quinolines and isoquinolines

Direcciones Futuras

The future directions for “6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by isoquinoline derivatives, this compound could be a valuable subject for future research in medicinal chemistry .

Propiedades

IUPAC Name |

6-bromo-7-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVZZWBJRRTGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=CC(=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one | |

CAS RN |

1036712-57-8 | |

| Record name | 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/no-structure.png)